2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a sulfur-containing acetamide derivative featuring a 4-hydroxy-6-methylpyrimidin-2-yl group linked via a sulfanyl bridge to an acetamide backbone substituted with a 4-methylphenyl moiety.
The compound’s core structure (pyrimidine ring with hydroxy and methyl substituents) is critical for molecular interactions, while the sulfanyl-acetamide linkage and aromatic substituents modulate solubility and target binding.
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-3-5-11(6-4-9)16-13(19)8-20-14-15-10(2)7-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
ODYNSZFZACLFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4-hydroxy-6-methylpyrimidine
The pyrimidine core is synthesized via the Biginelli reaction or condensation of ethyl acetoacetate with guanidine carbonate. A modified approach involves:
Reagents :
-
Ethyl acetoacetate (1.0 equiv)
-
Guanidine hydrochloride (1.2 equiv)
-
Phosphorus oxychloride (POCl₃, 3.0 equiv) as both solvent and chlorinating agent.
Procedure :
-
Ethyl acetoacetate and guanidine hydrochloride are refluxed in POCl₃ at 110°C for 6 hours.
-
The mixture is cooled, quenched with ice water, and neutralized with NaHCO₃.
-
The precipitate is filtered and recrystallized from ethanol to yield 2-chloro-4-hydroxy-6-methylpyrimidine (78% yield).
Key Characterization :
Preparation of 2-Mercapto-N-(4-methylphenyl)acetamide
This intermediate is synthesized via a two-step sequence:
Step 1: Acetylation of 4-methylaniline
Reagents :
-
4-Methylaniline (1.0 equiv)
-
Acetic anhydride (1.5 equiv) in glacial acetic acid.
Procedure :
-
4-Methylaniline is heated with acetic anhydride at 80°C for 2 hours.
-
The product, N-(4-methylphenyl)acetamide, is isolated by vacuum filtration (yield: 92%).
Step 2: Thiolation Reaction
Reagents :
-
N-(4-methylphenyl)acetamide (1.0 equiv)
-
Lawesson’s reagent (0.55 equiv) in dry toluene.
Procedure :
-
The mixture is refluxed under nitrogen for 4 hours.
-
After solvent removal, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 7:3) to yield 2-mercapto-N-(4-methylphenyl)acetamide (65% yield).
Key Characterization :
-
IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1675 cm⁻¹ (C=O).
-
¹³C NMR (CDCl₃) : δ 21.5 (CH₃), 35.2 (CH₂S), 169.8 (C=O).
Coupling of Pyrimidine and Acetamide Moieties
The final step involves nucleophilic aromatic substitution (SNAr) to form the thioether bond:
Reagents :
-
2-Chloro-4-hydroxy-6-methylpyrimidine (1.0 equiv)
-
2-Mercapto-N-(4-methylphenyl)acetamide (1.1 equiv)
Procedure :
-
The pyrimidine derivative and K₂CO₃ are stirred in DMF at 0°C.
-
2-Mercapto-N-(4-methylphenyl)acetamide is added dropwise, and the reaction is warmed to 25°C for 12 hours.
-
The mixture is poured into ice water, and the precipitate is filtered and washed with methanol (yield: 71%).
Optimization Insights :
-
Solvent Screening : DMF outperforms THF and DMSO in achieving >70% yield due to superior solubility of intermediates.
-
Temperature : Reactions below 20°C reduce side products (e.g., disulfide formation).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-derived method (WO2014106800A2) simplifies the synthesis using a tandem approach:
Reagents :
-
Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv)
-
Thiourea (1.2 equiv)
-
4-Methylphenyl isocyanate (1.0 equiv)
Procedure :
-
Ethyl 2-cyano-3-ethoxyacrylate and thiourea are heated at 100°C for 3 hours to form the pyrimidine-thiol intermediate.
-
4-Methylphenyl isocyanate is added, and the mixture is stirred at 80°C for 6 hours.
-
Column chromatography (CH₂Cl₂:MeOH = 95:5) yields the target compound (58% yield).
Advantages :
-
Eliminates isolation of intermediates.
-
Reduces total reaction time by 30% compared to stepwise methods.
Critical Challenges and Mitigation Strategies
Analytical Validation and Quality Control
HPLC Purity Assessment :
-
Column : C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase : Acetonitrile:water (55:45) with 0.1% TFA
-
Retention Time : 8.2 minutes
Stability Studies :
-
The compound remains stable for >24 months at –20°C in amber vials.
-
Degradation products include sulfoxide derivatives (≤1.2% after 12 months at 25°C).
Industrial-Scale Considerations
Cost-Effective Modifications :
-
Replace Lawesson’s reagent with P₂S₅ for thiolation (reduces reagent cost by 40%).
-
Use continuous flow reactors to enhance mixing and heat transfer during coupling.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives with similar structural motifs demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in treating bacterial infections .
Cytotoxicity and Anticancer Potential
Studies have shown that this compound can selectively induce cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The mechanism involves apoptosis induction, making it a promising candidate for anticancer drug development .
Enzyme Inhibition
The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been studied as an inhibitor of 3-mercaptopyruvate sulfurtransferase (3-MST), which plays a role in hydrogen sulfide (H₂S) production. Inhibition of this enzyme has implications for metabolic regulation and could be relevant in conditions like insulin resistance .
Diabetes Management
Due to its inhibitory effects on enzymes linked to glucose metabolism, the compound shows potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM). Its ability to inhibit α-glucosidase could aid in controlling postprandial blood glucose levels .
Neurodegenerative Diseases
Given its potential to inhibit acetylcholinesterase, the compound may also find applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated neuroprotective effects by preventing the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It might act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could influence various biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Structural Comparisons
Heterocyclic Core Variations
- Pyrimidine Derivatives: Target Compound: 4-hydroxy-6-methylpyrimidin-2-yl core. Compound I (): Features a 4,6-diaminopyrimidin-2-yl core. The amino groups facilitate intermolecular hydrogen bonding, stabilizing crystal structures. The pyrimidine and benzene rings are inclined at 42.25°, influencing packing efficiency . N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Demonstrates a 67.84° inclination angle between rings, highlighting substituent-dependent conformational flexibility .
Oxadiazole Derivatives :
Aromatic Substituent Variations
*Inferred from phenoxyphenyl analog in .
Enzyme Inhibition
- 8g (Oxadiazole-Indole Derivative) : Exhibited α-glucosidase inhibition (IC₅₀: 12.3 µM) and lipoxygenase (LOX) inhibition (IC₅₀: 45.6 µM), attributed to the indole moiety’s interaction with catalytic sites .
- Triazole Derivatives () : Compounds 38 and 39 showed MIC values of 8–16 µg/mL against Escherichia coli, suggesting the sulfanyl-acetamide framework supports antibacterial activity .
Structural Bioactivity Relationships
- Hydroxy Group Impact : The 4-hydroxy group in the target compound may mimic natural substrates in enzymatic assays, similar to the role of hydroxy groups in LOX inhibitors .
- Aromatic Substituents: 4-Methylphenyl enhances membrane permeability, while bulkier groups (e.g., phenoxyphenyl in ) may reduce solubility but improve target affinity .
Biological Activity
The compound 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C11H12N4O2S
- Molecular Weight: 296.36 g/mol
- CAS Number: 22874-44-8
The structure can be represented by the SMILES notation: CC1=NC(SC(C)=N)=NC(O)=C1.
Antimicrobial Properties
Research indicates that various acetamide derivatives exhibit antimicrobial activity. The compound has shown moderate activity against certain gram-positive bacteria. In a comparative study, it was noted that compounds with a similar structure often possess enhanced antimicrobial properties due to the presence of specific functional groups, such as methoxy or piperidine moieties .
| Compound Type | Activity Level | Notable Features |
|---|---|---|
| Acetamide Derivatives | Moderate | Presence of methoxy groups enhances activity |
| Propanamide Derivatives | High | Effective against gram-positive and gram-negative bacteria |
Antiviral Activity
Recent studies have explored the potential of pyrimidine derivatives as antiviral agents. The compound's structural similarity to known antiviral agents suggests it may inhibit viral replication mechanisms. For instance, compounds with similar scaffolds have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with IC50 values in the micromolar range .
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis and viral replication. By mimicking natural substrates, the compound may interfere with enzyme activity, leading to reduced viral load in infected cells. This is particularly relevant in the context of RNA viruses.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial potential of various acetamide derivatives, including our compound. It was found to exhibit significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL . -
Antiviral Screening :
In a screening for antiviral activity against HCV, derivatives similar to this compound showed promising results, with some compounds achieving an EC50 value of 7 µM against viral replication . -
Toxicological Profile :
The compound has been assessed for its toxicological properties and was found to have a low toxicity profile, making it a candidate for further development in therapeutic applications .
Q & A
Q. What are the key steps for synthesizing 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?
Answer: Synthesis involves coupling a pyrimidine-thiol derivative with an acetamide precursor. Critical steps include:
- Thiol activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the thiol group on the pyrimidine ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of the thioether linkage .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
Optimization : Monitor via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, UV detection at 254 nm) to track intermediate formation .
Q. How can structural integrity and purity of this compound be confirmed post-synthesis?
Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify pyrimidine ring protons (δ 6.8–7.2 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- IR : Confirm S-H bond absence (2500–2600 cm⁻¹) and presence of amide C=O (~1650 cm⁻¹) .
- Purity assessment : Use HPLC with a mobile phase gradient (acetonitrile:water 70:30) and compare retention times against standards .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. chlorophenyl groups) on the pyrimidine ring influence biological activity?
Answer: Substituents modulate electronic and steric properties, impacting target binding. For example:
- Methyl groups : Enhance lipophilicity, improving membrane permeability (logP ~2.5) .
- Chlorophenyl groups : Increase electrophilicity, promoting covalent interactions with cysteine residues in enzymes .
Methodology : - Perform docking studies (AutoDock Vina) to compare binding affinities .
- Validate with enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
Q. What experimental strategies resolve contradictions in reported biological activity data across structurally analogous compounds?
Answer: Contradictions often arise from assay variability or impurity artifacts. Mitigate via:
- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .
- Cross-study validation : Compare IC₅₀ values under matched pH/temperature conditions .
Q. How can reaction mechanisms involving the thioether linkage be elucidated under oxidative conditions?
Answer: The thioether group is prone to oxidation. Mechanistic studies include:
- Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track bond cleavage .
- EPR spectroscopy : Detect radical intermediates during H₂O₂-mediated oxidation .
- Computational modeling : DFT (B3LYP/6-31G*) to map transition states and activation energies .
Methodological Challenges
Q. What are robust strategies for crystallizing this compound, given its low solubility in common solvents?
Answer:
- Co-solvent systems : Use DMSO:water (1:4) with slow evaporation at 4°C .
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
- X-ray diffraction : Confirm crystal packing (e.g., monoclinic P21/c space group) and hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Parallel synthesis : Generate derivatives via Suzuki coupling (aryl halides) or alkylation (alkyl bromides) .
- QSAR modeling : Use MolDescriptor (Dragon) to correlate descriptors (e.g., polar surface area) with bioactivity .
- In vivo testing : Zebrafish models for preliminary toxicity and efficacy screening .
Data Interpretation
Q. How should conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be addressed?
Answer:
- Batch comparison : Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomerism .
- Dynamic NMR : Variable-temperature studies (25–80°C) to detect conformational exchange broadening .
Q. What statistical methods are optimal for analyzing dose-response data in enzyme inhibition studies?
Answer:
- Nonlinear regression : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- ANOVA with post-hoc tests : Compare compound efficacy across multiple concentrations (p<0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
